molecular formula C7H5BrF2O2 B1381106 2-Bromo-6-(difluoromethoxy)phenol CAS No. 1261509-39-0

2-Bromo-6-(difluoromethoxy)phenol

Cat. No.: B1381106
CAS No.: 1261509-39-0
M. Wt: 239.01 g/mol
InChI Key: LLHBDUJKZBAQMI-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H5BrF2O2 and a molecular weight of 239.02 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-bromo-6-nitrophenol with difluoromethyl ether under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of nucleophilic aromatic substitution and the use of difluoromethyl ether as a reagent are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or phenol functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include reduced phenols and bromine-free derivatives.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)phenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors. The bromine and difluoromethoxy groups contribute to the compound’s reactivity and specificity in binding to target molecules. These interactions can modulate biological pathways and exert various effects depending on the context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(difluoromethoxy)phenol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for research and industrial applications .

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBDUJKZBAQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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